

In-depth Technical Guide to the Solubility of 4-Methylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylpyrimidine-5-carboxylic acid

Cat. No.: B145779

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for **4-Methylpyrimidine-5-carboxylic acid**. Due to the limited publicly available quantitative data for this specific compound in various organic solvents, this document focuses on its aqueous solubility and provides a detailed, adaptable experimental protocol for determining its solubility in other solvents of interest.

Core Data Presentation

The following table summarizes the known quantitative solubility data for **4-Methylpyrimidine-5-carboxylic acid**. At present, specific quantitative solubility data in common organic solvents like DMSO, methanol, DMF, and THF for **4-Methylpyrimidine-5-carboxylic acid** is not readily available in peer-reviewed literature. Qualitative assessments suggest it possesses good solubility in polar solvents.

Solvent	Temperature (°C)	Solubility (mg/mL)	Method
Water	Not Specified	16.9	Not Specified

Qualitative Solubility Profile:

Based on the chemical structure, **4-Methylpyrimidine-5-carboxylic acid** is expected to be soluble in polar organic solvents such as:

- Dimethyl Sulfoxide (DMSO)
- Methanol
- N,N-Dimethylformamide (DMF)
- Tetrahydrofuran (THF)

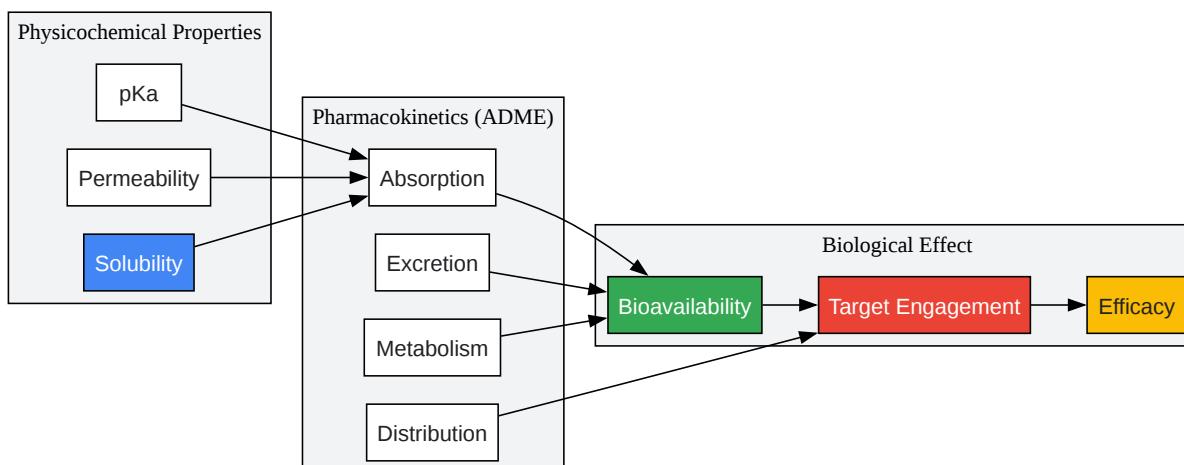
It is anticipated to have lower solubility in nonpolar solvents like hexanes.

Experimental Protocols

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of **4-Methylpyrimidine-5-carboxylic acid**. This protocol, based on the widely accepted shake-flask method, can be adapted for various solvents.

Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is a critical parameter in drug discovery and development.


1. Materials and Equipment:

- **4-Methylpyrimidine-5-carboxylic acid** (solid)
- Solvent of interest (e.g., Water, DMSO, Methanol, DMF, THF)
- Analytical balance (accurate to at least 0.1 mg)
- Vials with screw caps (e.g., 2 mL or 4 mL glass vials)
- Magnetic stir bars or orbital shaker
- Constant temperature incubator or water bath

- Filtration device (e.g., 0.45 μm syringe filters) or centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
- Volumetric flasks and pipettes for standard solution preparation.

2. Experimental Workflow:

The following diagram illustrates the logical workflow for determining the thermodynamic solubility of **4-Methylpyrimidine-5-carboxylic acid**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [In-depth Technical Guide to the Solubility of 4-Methylpyrimidine-5-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b145779#4-methylpyrimidine-5-carboxylic-acid-solubility-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com